molecular formula C20H20N4O3 B10798477 Benzamide, N-((antipyrinylcarbamoyl)methyl)- CAS No. 81216-96-8

Benzamide, N-((antipyrinylcarbamoyl)methyl)-

Cat. No.: B10798477
CAS No.: 81216-96-8
M. Wt: 364.4 g/mol
InChI Key: URWSDMBJVGVIQC-UHFFFAOYSA-N
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Description

OSM-S-16: is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-16 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-16 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various functional groups. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core. Key steps include halogenation, amination, and Suzuki coupling reactions .

Industrial Production Methods: Industrial production of OSM-S-16 would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: OSM-S-16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyrimidines .

Scientific Research Applications

Chemistry: OSM-S-16 is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key functional groups required for antimalarial activity .

Biology: In biological research, OSM-S-16 is used to study the mechanisms of action against Plasmodium falciparum. It helps in identifying potential molecular targets and pathways involved in the parasite’s life cycle .

Medicine: OSM-S-16 has potential therapeutic applications in treating malaria. Its efficacy and safety profile are being evaluated in preclinical studies .

Industry: In the pharmaceutical industry, OSM-S-16 serves as a template for designing new drugs with improved activity and reduced resistance .

Mechanism of Action

OSM-S-16 exerts its effects by inhibiting the enzyme asparaginyl-tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, which prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Uniqueness: OSM-S-16 is unique due to its specific structural features, such as the presence of a sulfonamide group, which is essential for its activity. Its ability to form covalent adducts with the target enzyme sets it apart from other similar compounds .

Properties

CAS No.

81216-96-8

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H20N4O3/c1-14-18(20(27)24(23(14)2)16-11-7-4-8-12-16)22-17(25)13-21-19(26)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,21,26)(H,22,25)

InChI Key

URWSDMBJVGVIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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